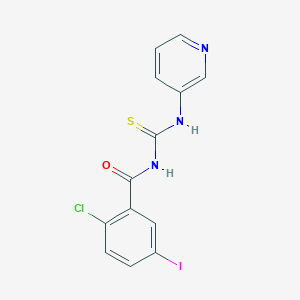
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea is a synthetic organic compound with the molecular formula C14H11ClIN3OS and a molecular weight of 431.7 g/mol. This compound is characterized by the presence of chloro, iodo, and pyridinyl groups attached to a benzamide core, making it a versatile molecule for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea typically involves the following steps:
Formation of the Benzoyl Chloride Intermediate: A solution of 2-chlorobenzoyl chloride in acetone is added dropwise to a suspension of potassium thiocyanate (KSCN) in acetone. This reaction forms the benzoyl isothiocyanate intermediate.
Addition of Pyridin-3-ylmethylamine: The benzoyl isothiocyanate intermediate is then reacted with pyridin-3-ylmethylamine to form the desired thiourea derivative.
Iodination: The final step involves the iodination of the thiourea derivative to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiourea moiety.
Complexation: The compound can form complexes with transition metals, which can be useful in various catalytic and analytical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo groups.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming complexes that can act as catalysts or inhibitors in various biochemical processes.
Pathways Involved: The thiourea moiety can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide: Lacks the iodo group, which may affect its reactivity and biological activity.
5-iodo-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide: Lacks the chloro group, which may influence its chemical properties and applications.
Propiedades
Fórmula molecular |
C14H11ClIN3OS |
|---|---|
Peso molecular |
431.7g/mol |
Nombre IUPAC |
2-chloro-5-iodo-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H11ClIN3OS/c15-12-4-3-10(16)6-11(12)13(20)19-14(21)18-8-9-2-1-5-17-7-9/h1-7H,8H2,(H2,18,19,20,21) |
Clave InChI |
NPPZXHGKPHHNIB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl |
SMILES canónico |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-cyanophenyl)-2-[2-[(2E)-2-(3-methylbutan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398925.png)
![N-(4-methoxyphenyl)-2-[4-oxo-2-[(2E)-2-pentan-2-ylidenehydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B398927.png)
![N-(4-fluorophenyl)-2-[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B398928.png)
![N-(4-iodophenyl)-2-[2-[(2E)-2-(3-methylbutan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398929.png)
![N-(5-chloro-2-methylphenyl)-2-[2-[(2E)-2-(1-cyclohexylethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398930.png)
![N-(3-chlorophenyl)-2-[2-[(2E)-2-(4-methylpentan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398932.png)
![N-(4-bromophenyl)-2-[2-[(2E)-2-(1-cyclohexylethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398934.png)
![2-[2-(2-cyclopentylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B398937.png)

![N-(4-methoxyphenyl)-2-[4-oxo-2-[(2Z)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B398940.png)
![5-bromo-2-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B398941.png)
![N-(5-bromo-2-chlorobenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B398942.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B398943.png)

